CRBN Binding Affinity: ALV2 vs. Lenalidomide vs. CC-885
ALV2 binds CRBN with an IC50 of 0.57 µM in a TR-FRET assay . This affinity is approximately 2.6-fold higher than that of lenalidomide, which has a reported CRBN binding IC50 of ~1.5 µM [1]. While ALV2's CRBN binding potency is lower than that of CC-885—a potent GSPT1 degrader—this intermediate affinity is advantageous for achieving selective Helios degradation without the cytotoxicity associated with GSPT1 degradation .
| Evidence Dimension | CRBN binding affinity (IC50) |
|---|---|
| Target Compound Data | 0.57 µM |
| Comparator Or Baseline | Lenalidomide: ~1.5 µM; CC-885: <0.57 µM (qualitative) |
| Quantified Difference | ALV2 is ~2.6-fold more potent than lenalidomide in CRBN binding; less potent than CC-885. |
| Conditions | TR-FRET CRBN-binding assay; values from independent studies. |
Why This Matters
This intermediate CRBN binding affinity enables ALV2 to engage CRBN sufficiently to drive Helios degradation while avoiding the potent degradation of GSPT1 that limits the therapeutic window of compounds like CC-885.
- [1] IUPHAR/BPS Guide to Pharmacology. Lenalidomide: CRBN binding IC50 = 1500 nM. J Med Chem (2018) 61: 535-542. View Source
